molecular formula C10H11NO4S B5215853 3-[(4-nitrobenzyl)thio]propanoic acid CAS No. 7597-44-6

3-[(4-nitrobenzyl)thio]propanoic acid

Cat. No. B5215853
CAS RN: 7597-44-6
M. Wt: 241.27 g/mol
InChI Key: TVPMRBXCJXXUNL-UHFFFAOYSA-N
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Description

“3-[(4-nitrobenzyl)thio]propanoic acid” is a chemical compound with the molecular formula C10H11NO4S . It is a derivative of propanoic acid where a thioether and a nitro group are attached to the carbon backbone .


Synthesis Analysis

The synthesis of “3-[(4-nitrobenzyl)thio]propanoic acid” involves the protection of the thiol group of mercaptopropionic acid with o-nitrobenzyl bromide . This reaction is part of a larger class of reactions known as thiol-ene reactions, which are a type of click chemistry .


Molecular Structure Analysis

The molecular structure of “3-[(4-nitrobenzyl)thio]propanoic acid” consists of a propanoic acid backbone with a thioether and a nitro group attached . The presence of these functional groups can significantly influence the chemical properties and reactivity of the molecule .


Chemical Reactions Analysis

The thiol group in “3-[(4-nitrobenzyl)thio]propanoic acid” can undergo various chemical reactions. For instance, it can be deprotected by irradiation with UV light, leading to the formation of free thiol groups . These free thiol groups can then participate in thiol-ene coupling reactions, which can be used for network formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[(4-nitrobenzyl)thio]propanoic acid” are influenced by its molecular structure. The presence of the nitro group and the thioether can affect properties such as boiling point, melting point, and density .

Scientific Research Applications

Synthesis of Thiol-Substituted Poly(2-oxazoline)s

The compound is used in the synthesis of thiol-substituted poly(2-oxazoline)s . These polymers bear protected thiol functionalities, which can be selectively liberated by irradiation with UV light . This strategy with masked thiol groups offers the possibility of photodeprotection on demand with spatio-temporal control while maintaining polymer integrity .

Tandem Network Formation

The compound plays a crucial role in tandem network formation upon irradiation with UV light by thiol deprotection and concurrent crosslinking via thiol-ene coupling . This process is used in the creation of in situ-forming gels and polymer networks .

Synthesis of Novel Oxazoline Monomers

“3-[(4-nitrobenzyl)thio]propanoic acid” is used in the synthesis of the novel oxazoline monomer 2-{2-[(2-nitrobenzyl)thio]ethyl}-4,5-dihydrooxazole (NbMEtOxa) carrying 2-nitrobenzyl-shielded thiol groups .

Use in Photoremoveable Protecting Group (PPG)

The compound is used as a photoremoveable protecting group (PPG) in the synthesis of polymers . This allows for the controlled release of thiol groups, which can then participate in further reactions .

Benzylic Position Reactions

The compound can undergo reactions at the benzylic position . These reactions include free radical bromination, nucleophilic substitution, and oxidation .

Oxidation to Carboxylic Acid

The compound can be oxidized to a carboxylic acid functional group . This reaction can be carried out using sodium dichromate and a source of protons, such as sulfuric acid .

properties

IUPAC Name

3-[(4-nitrophenyl)methylsulfanyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4S/c12-10(13)5-6-16-7-8-1-3-9(4-2-8)11(14)15/h1-4H,5-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPMRBXCJXXUNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSCCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20288601
Record name 3-[(4-nitrobenzyl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20288601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Nitrobenzyl)sulfanyl]propanoic acid

CAS RN

7597-44-6
Record name NSC56878
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56878
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-[(4-nitrobenzyl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20288601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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